An In-depth Technical Guide to Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate
An In-depth Technical Guide to Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate
Abstract
Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative that serves as a versatile and high-value building block in synthetic organic and medicinal chemistry. The pyrrole nucleus is a privileged scaffold, forming the core of numerous natural products, pharmaceuticals, and advanced materials.[1][2] This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and characterization of methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate. By integrating established chemical principles with practical, field-proven insights, this document aims to equip researchers with the knowledge required to effectively utilize this compound in complex synthetic endeavors, particularly within the realm of drug discovery and development.
Core Molecular Properties and Identification
Understanding the fundamental physicochemical properties of a synthetic building block is the first step in its successful application. This section outlines the key identifiers and characteristics of methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate.
Chemical Structure and Identity
The molecule consists of a central 1H-pyrrole ring substituted at the C2 position with a methyl carboxylate group, and at the C4 and C5 positions with methyl groups.
Figure 1: Chemical Structure of Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate.
Physicochemical Data
A summary of the key physical and chemical properties is provided in the table below. This data is essential for determining appropriate reaction conditions, solvents, and storage protocols.
| Property | Value | Source |
| CAS Number | 33317-03-2 | [3] |
| Molecular Formula | C₈H₁₁NO₂ | [3] |
| Molecular Weight | 153.18 g/mol | [3] |
| Appearance | Solid, semi-solid, or liquid | |
| Purity | ≥98% (Typical commercial grade) | [3] |
| Storage Conditions | Sealed in dry, 2-8°C | [3] |
| Topological Polar Surface Area (TPSA) | 42.09 Ų | [3] |
| logP (Predicted) | 1.418 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
Synthesis Strategies: The Knorr Pyrrole Synthesis
The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry. Among the various methods, the Knorr pyrrole synthesis stands out for its versatility and reliability in constructing polysubstituted pyrroles.[4][5] This method involves the condensation of an α-amino-ketone with a compound containing an active methylene group, such as a β-ketoester.[2]
The synthesis of methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate can be efficiently achieved via a Knorr-type synthesis. The causality behind this choice lies in the ready availability of the starting materials and the method's proven efficacy for producing highly substituted pyrroles. A critical aspect of this synthesis is the in situ generation of the requisite α-amino-ketone from an oxime precursor, which is necessary to prevent its rapid self-condensation into pyrazines.[6]
Figure 2: Workflow for Knorr Synthesis of the title compound.
Detailed Experimental Protocol (Illustrative)
This protocol describes a self-validating system for the synthesis, based on the principles of the Knorr reaction.[4][5]
Materials:
-
Methyl 2-chloroacetoacetate
-
3-Aminobutan-2-one hydrochloride
-
Sodium acetate
-
Ethanol, absolute
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system
Procedure:
-
Enamine Formation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-aminobutan-2-one hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in absolute ethanol. Stir the mixture at room temperature for 30 minutes.
-
Condensation: To the suspension from Step 1, add methyl 2-chloroacetoacetate (1.0 eq) dropwise over 15 minutes. The choice of an α-haloketone ester is a common variant of the related Hantzsch synthesis, which proceeds through similar intermediates.[7][8]
-
Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The causality for heating is to provide the necessary activation energy for both the condensation and subsequent cyclization/dehydration steps.
-
Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol.
-
Extraction: Redissolve the residue in diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. The bicarbonate wash is crucial to neutralize any remaining acid and remove acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient. This step is essential to isolate the target compound from starting materials and side products.
-
Characterization: Confirm the identity and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR).
Chemical Reactivity
The reactivity of methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate is governed by the interplay of its three key structural features: the electron-rich pyrrole ring, the N-H proton, and the ester and methyl substituents.
Figure 3: Reactivity map showing key reaction sites.
-
Electrophilic Substitution on the Pyrrole Ring: The pyrrole ring is highly activated towards electrophiles. Substitution typically occurs at the C3 position, which is the most electron-rich carbon not fully substituted.
-
N-H Acidity and Substitution: The N-H proton is weakly acidic and can be removed by a suitable base, allowing for subsequent N-alkylation or N-acylation to introduce functionality at the nitrogen atom.
-
Reactions of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid (4,5-dimethyl-1H-pyrrole-2-carboxylic acid) under acidic or basic conditions.[9] It can also be reduced to the primary alcohol ( (4,5-dimethyl-1H-pyrrol-2-yl)methanol) using reducing agents like lithium aluminum hydride.
-
Oxidation of the C4-Methyl Group: Research has shown that the methyl group at the C4 position of pyrrole-2-carboxylates can be regioselectively oxidized. For instance, using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a nucleophile like methanol can lead to the formation of a 4-acylpyrrole.[10] This selective oxidation provides a pathway to further functionalize the pyrrole core.
Spectroscopic Characterization
Accurate structural elucidation relies on a combination of spectroscopic techniques. Below are the expected data for methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate, which serve as a benchmark for characterization.
| Technique | Expected Observations |
| ¹H NMR | ~1.9-2.2 ppm: Singlet, 3H (C4-CH₃). ~2.1-2.4 ppm: Singlet, 3H (C5-CH₃). ~3.7-3.9 ppm: Singlet, 3H (Ester -OCH₃). ~6.5-6.8 ppm: Singlet or narrow doublet, 1H (C3-H).[11] ~8.5-9.5 ppm: Broad singlet, 1H (N-H).[11] |
| ¹³C NMR | ~10-14 ppm: C4-CH₃ and C5-CH₃. ~51-53 ppm: Ester -OCH₃. ~110-135 ppm: Four signals for the pyrrole ring carbons. ~160-165 ppm: Ester C=O. |
| IR (Infrared) | ~3300-3400 cm⁻¹: N-H stretch (broad). ~2900-3000 cm⁻¹: C-H stretch (aliphatic). ~1680-1710 cm⁻¹: C=O stretch (ester).[12] ~1100-1250 cm⁻¹: C-O stretch.[12] |
| Mass Spec (MS) | [M]⁺: m/z = 153.18 (Molecular Ion). Fragmentation: Loss of -OCH₃ (m/z = 122), loss of -COOCH₃ (m/z = 94). |
Applications in Drug Discovery and Development
The pyrrole scaffold is of significant interest to the pharmaceutical industry due to its prevalence in biologically active molecules and its ability to participate in key hydrogen bonding interactions with biological targets.[1][13] Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate is not an end-product itself but rather a crucial intermediate for the synthesis of more complex, pharmacologically active compounds.
-
Scaffold for Bioactive Molecules: It provides a rigid, functionalized core that can be elaborated upon. For example, hydrolysis of the ester to the carboxylic acid, followed by amide coupling, produces pyrrole-2-carboxamides. This class of compounds has shown potent activity as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a promising target for treating drug-resistant tuberculosis.[14]
-
Building Block for Privileged Structures: The ability to selectively functionalize the N-H position, the C3 position, and the peripheral methyl and ester groups allows for the creation of diverse chemical libraries.[15] This diversity is essential in lead optimization campaigns to fine-tune properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion).
-
Precursor to Anti-bacterials: The pyrrole-2-carboxylate moiety is a recognized pharmacophore in the development of novel antibacterial agents.[16] Derivatives have shown activity against various bacterial strains, including Mycobacterium tuberculosis.[16]
Conclusion
Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate is a foundational building block in heterocyclic chemistry. Its synthesis is readily achievable through established methods like the Knorr pyrrole synthesis, and its multiple reactive sites offer a wealth of opportunities for synthetic diversification. For researchers in drug discovery, this compound represents an accessible starting point for the development of novel therapeutics targeting a wide range of diseases, from bacterial infections to cancer. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is paramount to unlocking its full potential in the laboratory.
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1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester. (n.d.). NIST WebBook. Retrieved March 7, 2026, from [Link]
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